N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structural components It features a pyrrolidine ring substituted with a carboxamide group, a 3,4-dimethylphenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 3,4-dimethylbenzaldehyde, the pyrrolidine ring can be constructed via a Mannich reaction, involving formaldehyde and a secondary amine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent like methylthiol.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-pyrrolidine-1-carboxamide: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)pyrrolidine-1-carboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group, potentially affecting its reactivity and interactions.
Uniqueness
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is unique due to the presence of both the 3,4-dimethylphenyl and methylsulfanyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-4-5-12(8-11(10)2)15-14(17)16-7-6-13(9-16)18-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUEXBRJHCBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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